molecular formula C9H12FNO B8608106 2-(2-Fluoro-5-methoxyphenyl)-ethylamine

2-(2-Fluoro-5-methoxyphenyl)-ethylamine

Cat. No. B8608106
M. Wt: 169.20 g/mol
InChI Key: LCJNACMPEDWEIM-UHFFFAOYSA-N
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Description

2-(2-Fluoro-5-methoxyphenyl)-ethylamine is a useful research compound. Its molecular formula is C9H12FNO and its molecular weight is 169.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Fluoro-5-methoxyphenyl)-ethylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-5-methoxyphenyl)-ethylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H12FNO

Molecular Weight

169.20 g/mol

IUPAC Name

2-(2-fluoro-5-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12FNO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4-5,11H2,1H3

InChI Key

LCJNACMPEDWEIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)F)CCN

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cautiously add sulfuric acid (14.7 mL, 265 mmol) dropwise at 0° C. to lithium aluminum hydride (1M solution in THF, 565 mL) with efficient stirring. Warm the mixture to ambient temperature for 20 min and then cool back to 0° C. Add a solution of 1-fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene (18.7 g, 95 mmol) in THF (150 mL) by cannula and stir 2.5 h at ambient temperature. Cool the mixture to 0° C., cautiously add water (4.6 mL) followed by 2N aqueous NaOH (4.6 mL) and water (6.5 mL). Remove the precipitate by filtration and evaporate the filtrate to give the desired intermediate (16 g, 100%). MS (ES+) m/z: 170 (+H)+.
Quantity
14.7 mL
Type
reactant
Reaction Step One
Quantity
565 mL
Type
reactant
Reaction Step Two
Name
1-fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
Quantity
18.7 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
Name
Quantity
6.5 mL
Type
solvent
Reaction Step Five
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-Fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene (3 g, 15.22 mmol) was reacted with chlorotrimethylsilane (13.2 g, 121.51 mmol) and LiBH4 (1.32 g, 60.91 mmol) in dry THF (50 mL) at 0° C. The resulting mixture was stirred for 72 hours at room temperature to afford 2.6 g of the crude product which was used in the next step without further purification.
Name
1-Fluoro-4-methoxy-2-(2-nitro-vinyl)-benzene
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step One
Name
Quantity
1.32 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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